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An In-Depth Technical Guide to (1H-benzo[d]imidazol-2-yl)methanamine: A Cornerstone for

Modern Drug Discovery

Introduction: The Significance of the Benzimidazole
Scaffold
(1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic aromatic organic compound

featuring a core benzimidazole nucleus with an aminomethyl substituent at the 2-position. The

benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a privileged

scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to

interact with a wide array of biological targets, making it a foundational building block in the

development of novel therapeutic agents.[2][3] Derivatives of this core structure have

demonstrated a vast spectrum of pharmacological activities, including roles as anticancer,

antimicrobial, antiviral, and anti-inflammatory agents.[2][4] This guide provides a

comprehensive technical overview of (1H-benzo[d]imidazol-2-yl)methanamine, detailing its

structure, properties, synthesis, and critical role in contemporary drug development for

researchers and scientists in the field.
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The structure of (1H-benzo[d]imidazol-2-yl)methanamine consists of a fused bicyclic system

where a benzene ring is joined to an imidazole ring. The key feature is the aminomethyl group

(-CH₂NH₂) attached to the C2 position of the imidazole moiety. This primary amine provides a

crucial reactive handle for further chemical modifications, enabling the synthesis of diverse

compound libraries for drug screening.
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Caption: Synthetic workflow for (1H-benzo[d]imidazol-2-yl)methanamine.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for

compound characterization, quality control, and further development.

Physicochemical Properties
The key identifying and physical properties of (1H-benzo[d]imidazol-2-yl)methanamine are

summarized below.
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Property Value Source

CAS Number 5805-57-2 [5]

Molecular Formula C₈H₉N₃ [6]

Molecular Weight 147.18 g/mol [6]

Appearance
White to slightly yellowish

crystalline powder
[7]

Melting Point

49-51 °C (for a related

compound, 4-Phenylbutyric

acid)

[7]

Boiling Point

165 °C at 10 mmHg (for a

related compound, 4-

Phenylbutyric acid)

[7]

Solubility
Slightly soluble in chloroform

and methanol
[7]

Note: Melting and boiling points for the exact topic compound are not readily available in the

provided search results; data for a structurally related compound is provided for context.

Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and confirmation of (1H-
benzo[d]imidazol-2-yl)methanamine. [8][9]
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Technique Characteristic Data

¹H NMR

(400 MHz, DMSO-d₆) δ (ppm): 7.95 (s, 1H,
NH), 7.82-7.80 (d, 2H, Ar-H), 7.17-7.13 (m,
2H, Ar-H), 6.44-6.42 (t, 2H, NH₂-CH₂), 3.55-
3.53 (t, 2H, CH₂-NH₂). [5]

¹³C NMR
(100 MHz, DMSO-d₆) δ (ppm): 142.6, 139.3,

138.9, 125.3, 119.2, 41.7. [5]

IR (KBr)

ν (cm⁻¹): 3384, 3363 (NH of NH₂, double peak),

3245 (NH), 3021 (aromatic C-H), 2930 (aliphatic

C-H), 1605 (C=C), 1580 (C=N), 741 (Ar-H). [5]

Mass Spec.
m/z (%): 148.01 (MH⁺, 24.5%), 147.03 (M⁺,

20%), 132.04 (M-NH, 100%). [5]

| UV-Vis | λmax (nm): 236, 290, 407. [5]|

The ¹H NMR spectrum clearly shows the protons of the benzimidazole ring, the imidazole NH,

and the aminomethyl group. The ¹³C NMR confirms the number of unique carbon

environments. The IR spectrum displays characteristic peaks for the N-H stretches of both the

imidazole ring and the primary amine, as well as aromatic C-H and C=N vibrations. Mass

spectrometry confirms the molecular weight of the compound. [5]

Applications in Drug Development
The (1H-benzo[d]imidazol-2-yl)methanamine scaffold is a cornerstone in the design of

targeted therapies due to its versatile binding capabilities and synthetic accessibility.

A Privileged Scaffold in Medicinal Chemistry
The benzimidazole core is considered a "privileged" structure because it can bind to multiple,

unrelated classes of protein receptors with high affinity. This versatility has led to its

incorporation into a wide range of marketed drugs. [2][10]Its derivatives are known to target

crucial enzymes and receptors involved in disease pathogenesis.

Broad-Spectrum Biological Activity
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Derivatives of 2-aminomethylbenzimidazole have been extensively explored for various

therapeutic applications:

Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity. [1]

[11]They can act as inhibitors of key signaling proteins like receptor tyrosine kinases (RTKs),

which are often overexpressed in cancer cells. [1]Some derivatives also function as DNA

minor groove binding agents and topoisomerase inhibitors, leading to cell cycle arrest and

apoptosis. [11]* Kinase Inhibitors: The benzimidazole nucleus is a common feature in many

kinase inhibitors. [2]By designing specific substitutions on the core structure, researchers

can achieve selective inhibition of kinases like EGFR, HER2, and others involved in

proliferative diseases. [12]* Antimicrobial and Antiviral Activity: The structural similarity to

purines allows benzimidazole compounds to interfere with microbial and viral replication

processes, leading to the development of potent antimicrobial and antiviral drugs. [4][11]

Illustrative Mechanism of Action: Tyrosine Kinase
Inhibition
A significant number of anticancer drugs derived from the benzimidazole scaffold function by

inhibiting receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling

pathways that control cell growth, proliferation, and survival. In many cancers, RTKs are

constitutively active, leading to uncontrolled cell division. Benzimidazole-based inhibitors can

bind to the ATP-binding site of the kinase domain, preventing phosphorylation and blocking

downstream signaling.
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Caption: Inhibition of a generic RTK signaling pathway by a benzimidazole derivative.

Conclusion
(1H-benzo[d]imidazol-2-yl)methanamine is more than just a chemical compound; it is a

versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis,

well-characterized properties, and the proven therapeutic potential of its derivatives make it an

exceptionally valuable starting material for the discovery of new drugs. The continued

exploration of novel derivatives based on this scaffold holds significant promise for addressing

unmet medical needs, particularly in the fields of oncology and infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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